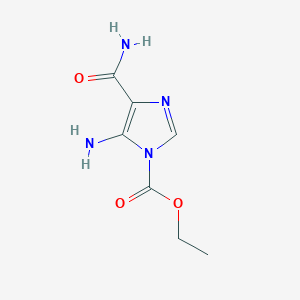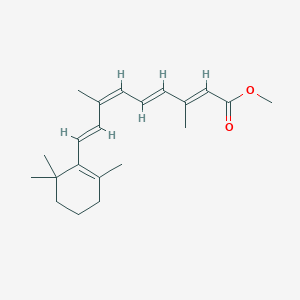
Pinostilbene
Übersicht
Beschreibung
Pinostilbene is a monomethyl ether analog of the well-known nutraceutical resveratrol. Both compounds have health-promoting properties, but resveratrol undergoes rapid metabolization and has low bioavailability. O-methylation improves the stability and bioavailability of resveratrol, resulting in this compound .
Wirkmechanismus
Target of Action
Pinostilbene primarily targets the Androgen Receptor (AR) . The AR is a steroid hormone receptor activated by male sex hormones such as testosterone and dihydrotestosterone (DHT) and acts as a transcription factor by binding to the promoter in the nucleus . It promotes the transcription of prostate-specific antigen (PSA) and transmembrane protease serine 2 (TMPRSS2) in the prostate .
Mode of Action
This compound directly binds to the AR and inhibits its activation and translocalization . This interaction competes with ligands to inhibit the transactivation activity of AR . As a result, this compound treatment reduces the protein level and downstream gene expression of AR .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the AR signaling pathway . By inhibiting the activation and translocalization of AR, this compound disrupts the normal functioning of this pathway, leading to reduced expression of AR and its downstream signals .
Result of Action
The inhibition of AR by this compound leads to a reduction in the protein level of AR variant 7 in the Enz-resistant prostate cancer cell line 22Rv1 . This results in inhibited cell viability and proliferation . Furthermore, this compound exhibits inhibitory effects on colon cancer cells .
Action Environment
The effectiveness of stilbenes like this compound can be influenced by their chemical structures, which in turn can affect their absorption and metabolism rates . These factors could potentially affect the effectiveness of this compound in vivo.
Biochemische Analyse
Biochemical Properties
Pinostilbene interacts with various enzymes and proteins in biochemical reactions. It is produced by O-methyltransferases (OMTs) in plants . The engineering of a resveratrol OMT from Vitis vinifera (VvROMT) has been reported, which has the highest catalytic efficiency in di-methylating resveratrol to yield pterostilbene .
Cellular Effects
This compound exhibits inhibitory effects on colon cancer cells . It also modulates the expression of key signaling proteins related to cell proliferation and apoptosis . Furthermore, this compound has been found to have neuroprotective effects in SH-SY5Y cells .
Molecular Mechanism
This compound directly binds to androgen receptor (AR) and inhibits its activation and translocalization . It also reduces the protein level and downstream gene expression of AR .
Temporal Effects in Laboratory Settings
This compound has shown to significantly inhibit lipid and triglyceride accumulation without cytotoxicity over time in laboratory settings .
Metabolic Pathways
This compound is involved in the metabolic pathways of resveratrol. O-methylation improves the stability and bioavailability of resveratrol . In metabolic studies, it was reported that this compound is the major metabolite of pterostilbene, which is produced by the gut microbiota demethylase in the mouse colon .
Transport and Distribution
The pharmacokinetics of this compound was studied in rats after intravenous and oral administrations. The bioavailability was very low (1.87%), the Cmax was estimated to be 89.1 ng/mL and was reached from 15 to 240 min .
Subcellular Localization
In normal conditions, AR, to which this compound binds, is distributed evenly throughout the LNCaP cell
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Pinostilben kann durch O-Methylierung von Resveratrol synthetisiert werden. Diese Reaktion wird in Pflanzen durch O-Methyltransferasen (OMTs) katalysiert. Die Konstruktion einer Resveratrol-O-Methyltransferase aus Vitis vinifera hat die höchste katalytische Effizienz bei der Dimethylierung von Resveratrol zu Pterostilben gezeigt . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von gereinigtem Enzym und S-Adenosylmethionin (SAM) als Methylspender, die 24 Stunden lang bei 30 °C im Dunkeln inkubiert werden .
Industrielle Produktionsverfahren
Die industrielle Produktion von Pinostilben beinhaltet die Verwendung von Biokatalysatoren, um die Effizienz und Ausbeute des O-Methylierungsprozesses zu verbessern. Die Verwendung von gentechnisch veränderten Enzymen und optimierten Reaktionsbedingungen kann die Produktion von Pinostilben deutlich verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Pinostilben durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Pinostilben kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können Pinostilben in seine reduzierten Formen umwandeln.
Substitution: Pinostilben kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Substitutionsreaktionen beinhalten häufig die Verwendung von Halogenierungsmitteln und Nukleophilen.
Hauptsächlich gebildete Produkte
Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation von Pinostilben verschiedene Chinone und andere Oxidationsprodukte liefern .
Wissenschaftliche Forschungsanwendungen
Pinostilben hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung zur Untersuchung von O-Methylierungsreaktionen und Enzymkatalyse verwendet.
Biologie: Untersucht auf seine antioxidativen und entzündungshemmenden Eigenschaften.
Medizin: Untersucht auf sein Potenzial zur Vorbeugung und Behandlung verschiedener Krankheiten, einschließlich Krebs und Herz-Kreislauf-Erkrankungen.
Industrie: Verwendet bei der Entwicklung von Nutrazeutika und funktionellen Lebensmitteln
Wirkmechanismus
Pinostilben entfaltet seine Wirkungen über verschiedene molekulare Zielstrukturen und Signalwege. Es wurde gezeigt, dass es die Aktivierung und Translokation von Androgenrezeptoren in Prostatakrebszellen hemmt und so den Proteinspiegel und die nachgeschaltete Genexpression von Androgenrezeptoren reduziert . Darüber hinaus unterdrückt Pinostilben die Adipogenese in 3T3-L1-Zellen über die Aktivierung des AMP-aktivierten Proteinkinase (AMPK)-Signalwegs und die Hemmung des mitogenaktivierten Proteinkinase (MAPK)- und Protein-Kinase-B (AKT)-insulinabhängigen Signalwegs .
Vergleich Mit ähnlichen Verbindungen
Pinostilben ist anderen Stilbenen wie Resveratrol und Pterostilben ähnlich. Es hat einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:
Resveratrol: Pinostilben hat aufgrund der O-Methylierung eine verbesserte Stabilität und Bioverfügbarkeit im Vergleich zu Resveratrol.
Ähnliche Verbindungen
- Resveratrol
- Pterostilben
- Epsilon-Viniferin
- Piceatannol
Eigenschaften
IUPAC Name |
3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-15-9-12(8-14(17)10-15)3-2-11-4-6-13(16)7-5-11/h2-10,16-17H,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWZXOMQXYWKBS-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)C=CC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)O)/C=C/C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50420234 | |
| Record name | Pinostilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42438-89-1 | |
| Record name | Pinostilbene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42438-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pinostilbene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042438891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pinostilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 42438-89-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PINOSTILBENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PAK325BEM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol](/img/structure/B20781.png)
![8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11- one](/img/structure/B20782.png)


![6,7-dihydrocyclopenta[d][1,3]dioxin-5(4H)-one](/img/structure/B20788.png)






![[(2S,3R,4R)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-2-[(2R,3R,4R)-1,3,4-trihydroxy-5-oxopentan-2-yl]oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B20802.png)


